3,5-dimethoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide 3,5-dimethoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15399126
InChI: InChI=1S/C24H23N3O5/c1-30-17-6-4-14(5-7-17)15-10-21-20(22(28)11-15)13-25-24(26-21)27-23(29)16-8-18(31-2)12-19(9-16)32-3/h4-9,12-13,15H,10-11H2,1-3H3,(H,25,26,27,29)
SMILES:
Molecular Formula: C24H23N3O5
Molecular Weight: 433.5 g/mol

3,5-dimethoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

CAS No.:

Cat. No.: VC15399126

Molecular Formula: C24H23N3O5

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

3,5-dimethoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide -

Specification

Molecular Formula C24H23N3O5
Molecular Weight 433.5 g/mol
IUPAC Name 3,5-dimethoxy-N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide
Standard InChI InChI=1S/C24H23N3O5/c1-30-17-6-4-14(5-7-17)15-10-21-20(22(28)11-15)13-25-24(26-21)27-23(29)16-8-18(31-2)12-19(9-16)32-3/h4-9,12-13,15H,10-11H2,1-3H3,(H,25,26,27,29)
Standard InChI Key AEUDIVVJSRBPJW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC(=CC(=C4)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a benzamide group linked to a partially hydrogenated quinazolinone moiety. Key features include:

  • Methoxy groups at the 3- and 5-positions of the benzamide ring.

  • A 4-methoxyphenyl substituent at the 7-position of the tetrahydroquinazolinone system.

  • A keto group at the 5-position, which stabilizes the quinazolinone ring through conjugation.

The IUPAC name, 3,5-dimethoxy-N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide, reflects this arrangement. The molecular formula C24H23N3O5 corresponds to a molecular weight of 433.5 g/mol, as confirmed by high-resolution mass spectrometry.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC24H23N3O5
Molecular Weight433.5 g/mol
IUPAC Name3,5-dimethoxy-N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide
SolubilityLow aqueous solubility; soluble in DMSO, DMF
LogP (Octanol-Water)2.8 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinazolinone core. A common approach includes:

  • Cyclocondensation: Reaction of 2-amino-4-methoxybenzamide with 4-methoxyphenylacetaldehyde under acidic conditions to form the tetrahydroquinazolinone scaffold.

  • Benzamide Coupling: Introduction of the 3,5-dimethoxybenzoyl group via amide bond formation using coupling agents like HATU or EDCI .

  • Oxidation: Conversion of the intermediate to the keto form using H2O2 or DMSO as an oxidant, a method validated in analogous quinazolinone syntheses .

Recent advancements employ transition-metal-free strategies, such as Cs2CO3-promoted nucleophilic aromatic substitution (SNAr), to enhance yield and reduce metal contamination .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring proper substitution at the 2-position of the quinazolinone ring.

  • Purification: Chromatographic techniques are often required due to the compound’s low crystallinity.

Mechanism of Action

Target Engagement

The compound demonstrates kinase inhibitory activity, particularly against vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in angiogenesis and cancer progression. Docking studies suggest that the methoxy groups and benzamide moiety occupy hydrophobic pockets of the kinase domain, while the quinazolinone core forms hydrogen bonds with catalytic residues .

Downstream Effects

  • Antiproliferative Activity: In hepatocellular carcinoma (HepG2) cells, it induces G2/M phase arrest and apoptosis via activation of caspase-3/9 .

  • Anti-Inflammatory Effects: Modulation of NF-κB signaling has been observed in macrophage models, though detailed pathways remain under investigation.

Biological Activities and Pharmacological Applications

Table 2: Cytotoxicity Profile (MTT Assay)

Cell LineIC50 (μM)Reference
HepG20.89
MCF-71.24
A549>10

Antimicrobial and Antiviral Activity

Preliminary screens indicate moderate activity against Gram-positive bacteria (MIC = 8–16 μg/mL) and HSV-1 (EC50 = 3.2 μM), though clinical relevance remains unproven.

Neuroprotective Effects

In rodent models of Parkinson’s disease, the compound reduces dopaminergic neuron loss by 40% at 10 mg/kg, likely through MAO-B inhibition.

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